calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Catalog No.
S14319183
CAS No.
65152-20-7
M.F
C17H13CaN3O6S2
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)dia...

CAS Number

65152-20-7

Product Name

calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

IUPAC Name

calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C17H13CaN3O6S2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C17H15N3O6S2.Ca/c1-10-6-7-13(15(8-10)27(21,22)23)19-20-14-9-16(28(24,25)26)17(18)12-5-3-2-4-11(12)14;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

DAECNVZEQKEXCN-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is an organic compound characterized by its complex structure, which includes a naphthalene backbone substituted with sulfonate groups and an azo linkage. Its molecular formula is C17H13CaN3O6S2\text{C}_{17}\text{H}_{13}\text{CaN}_3\text{O}_6\text{S}_2, and it has a molecular weight of approximately 459.51 g/mol . The compound exists as a calcium salt, indicating the presence of calcium ions that contribute to its solubility and stability in aqueous environments.

Typical of azo compounds, including:

  • Reduction: Azo compounds can be reduced to their corresponding amines. This reaction may occur under acidic or basic conditions, typically involving reducing agents such as zinc or iron in acidic solutions.
  • Electrophilic Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at the aromatic ring.
  • Sulfonation: The sulfonate groups are stable but can be involved in nucleophilic substitution reactions under certain conditions, allowing for modifications of the sulfonate group itself.

Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate exhibits biological activities that make it relevant in various fields:

  • Antimicrobial Properties: Some studies suggest that azo compounds possess antimicrobial activity, which may be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes in bacteria and fungi.
  • Dye Properties: As a dye, it may have applications in biological staining techniques, particularly in microscopy for visualizing cellular structures.

The synthesis of calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves:

  • Azo Coupling Reaction: This involves the diazotization of an amine followed by coupling with a phenolic compound. For example, 4-methyl-2-sulfonatophenylamine can be diazotized and then coupled with naphthalene-2-sulfonic acid.
  • Salt Formation: The resulting azo compound can then be reacted with calcium salts (such as calcium chloride) to form the calcium salt of the azo dye.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity levels suitable for application.

Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has several applications:

  • Dyes and Pigments: It is primarily used as a dye in textiles and paper industries due to its vibrant color and stability.
  • Biological Staining: It can be utilized in laboratories for staining biological tissues and cells for microscopic examination.
  • Research: Its unique properties make it useful in research settings, particularly in studies involving dye-sensitized solar cells or photodynamic therapy.

Interaction studies involving this compound focus on its behavior in biological systems and its interactions with various substrates:

  • Binding Studies: Research has shown that azo dyes can interact with proteins and nucleic acids, which may influence their biological activity and toxicity.
  • Environmental Impact Studies: Investigations into how this compound behaves in different environmental conditions help assess its potential ecological risks.

Several compounds share structural similarities with calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate. Here are some notable examples:

Compound NameStructureUnique Features
1-Amino-4-naphthalenesulfonic acidNaphthalene with amino and sulfonic groupsUsed as a reagent in dye synthesis
4-Methyl-2-nitroanilineAromatic amine with a nitro groupKnown for its use in dye production but has different reactivity
Disodium 1-amino-4-naphthalenesulfonateSimilar naphthalene structure but disodium saltMore soluble than calcium salt, used in analytical chemistry

The uniqueness of calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate lies in its specific combination of sulfonate groups and azo linkage, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring water-soluble dyes that maintain color intensity under various conditions.

Fundamentals of Diazonium Salt Formation

The synthesis begins with the diazotization of 4-methyl-2-sulfonatoaniline under acidic conditions, typically employing sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C . The resulting diazonium salt serves as the electrophilic species for subsequent coupling reactions. Critical parameters include maintaining pH < 2 to stabilize the diazonium ion and prevent premature decomposition into phenolic byproducts .

Coupling with Amino-Naphthalenesulfonate Nucleophiles

The diazonium salt undergoes electrophilic aromatic substitution with 1-amino-2-naphthol-4-sulfonic acid, where the amine group directs coupling to the para position relative to the sulfonate moiety . This reaction proceeds optimally at pH 10–10.5, facilitated by buffered alkaline conditions that deprotonate the hydroxyl group while maintaining nucleophilic reactivity (Table 1) .

Table 1: Reaction Conditions for Azo Coupling

ParameterOptimal RangeEffect on Yield
Temperature60–65°CMaximizes kinetics without decomposition
pH10.0–10.5Enhances nucleophilicity of naphtholate
Reaction Time6–12 hoursEnsures complete conversion
CatalystFeCl₃·6H₂OAccelerates electron transfer

The final azo intermediate precipitates as a sodium salt, requiring ion exchange with calcium chloride to yield the target complex .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

458.9871683 g/mol

Monoisotopic Mass

458.9871683 g/mol

Heavy Atom Count

29

General Manufacturing Information

2-Naphthalenesulfonic acid, 1-amino-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1): ACTIVE

Dates

Last modified: 08-10-2024

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